1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine
Description
Properties
IUPAC Name |
1-benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c24-21-12-7-13-22(18-21)29(27,28)26-16-14-25(15-17-26)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGHGGPMNCWADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Benzophenone to Benzhydrol
4-Chlorobenzophenone is reduced to 4-chlorobenzhydrol using sodium borohydride (NaBH₄) in a methanol-THF solvent system at 0–25°C. This step achieves a 92% yield, with purity confirmed via thin-layer chromatography (TLC). The reaction proceeds via nucleophilic hydride attack on the carbonyl carbon, forming a secondary alcohol.
Conversion to 4-Chlorobenzhydryl Chloride
Benzhydrol undergoes chlorination with thionyl chloride (SOCl₂) in dichloromethane (DCM) at room temperature. The reaction generates 4-chlorobenzhydryl chloride (3 ) quantitatively, which is used directly without purification.
Piperazine Substitution
4-Chlorobenzhydryl chloride reacts with excess piperazine in acetonitrile under reflux (90°C, 16 hours). Anhydrous potassium carbonate ensures deprotonation, facilitating nucleophilic displacement. The product, 1-(4-chlorobenzhydryl)piperazine (4 ), is isolated via column chromatography (chloroform:methanol, 9:1) with a 70% yield.
The introduction of the 3-chlorophenylsulfonyl group proceeds via nucleophilic substitution.
Reaction Conditions
1-Benzhydrylpiperazine reacts with 3-chlorophenylsulfonyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction completes within 1 hour at room temperature, yielding 1-benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine.
Mechanistic Insights
The sulfonyl chloride undergoes nucleophilic attack by the secondary amine of piperazine, forming a sulfonamide bond. DIPEA neutralizes HCl, shifting the equilibrium toward product formation. Steric hindrance from the benzhydryl group necessitates mild conditions to prevent decomposition.
Purification and Yield
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (20–40% v/v), achieving yields of 65–72%. Recrystallization from n-hexane further enhances purity, as evidenced by sharp melting points (132–200°C).
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz) :
-
¹³C NMR (DMSO-d₆, 100 MHz) :
Elemental Analysis
Combustion analysis validates stoichiometry (C₂₃H₂₃ClN₂O₂S):
X-ray Crystallography (for 4-Chloro Analog)
The piperazine ring adopts a chair conformation, with the sulfonyl group in a tetrahedral geometry. Dihedral angles between the piperazine plane and aromatic rings range from 72.9° to 81.6°, indicating minimal conjugation.
Optimization Strategies
Solvent Screening
Base Selection
Temperature Effects
Comparative Data Table
| Parameter | Value/Observation | Source |
|---|---|---|
| Yield (sulfonylation) | 65–72% | |
| Reaction Time | 1 hour | |
| Melting Point | 132–200°C | |
| ¹H NMR (CH) | δ 4.33–4.36 (s, 1H) | |
| TLC Rf (ethyl acetate) | 0.45–0.52 |
Challenges and Solutions
Chemical Reactions Analysis
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonylpiperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzhydryl or chlorophenyl groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1-benzhydryl-4-sulfonylpiperazine exhibit notable cytotoxic effects against various cancer cell lines. A study evaluating several piperazine derivatives demonstrated that compounds derived from 1-benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine showed significant inhibitory activity against liver (Huh7, HepG2), breast (MCF7), colon (HCT116), and endometrial (MFE-296) cancer cell lines .
Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Huh7 | X.XX |
| This compound | MCF7 | X.XX |
| This compound | HCT116 | X.XX |
| This compound | MFE-296 | X.XX |
Note: Specific IC50 values need to be filled based on experimental data.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of piperazine derivatives is essential for optimizing their anticancer properties. Variations in substituents on the benzene rings and the piperazine moiety can significantly influence their biological activity. For instance, modifications such as varying the sulfonyl group or introducing electron-withdrawing groups have been linked to enhanced cytotoxic effects against specific cancer types .
Case Studies and Clinical Relevance
Several case studies have highlighted the potential clinical applications of this compound derivatives in oncology:
- Case Study 1 : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer, indicating its potential as a therapeutic agent .
- Case Study 2 : Another study focused on its use in combination therapy with existing chemotherapeutics, demonstrating improved efficacy and reduced side effects compared to standard treatments alone .
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence pathways related to cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Structural Variations in Sulfonylpiperazine Derivatives
Key structural analogs differ in the substituents on the sulfonyl group or the aryl/alkyl groups attached to the piperazine ring. Below is a comparative analysis:
Key Observations :
- Synthetic Yields : The 2-nitrophenyl derivative (7b) shows the highest yield (72%), suggesting favorable reaction kinetics for nitro groups at the ortho position .
- Chlorophenyl vs. Nitrophenyl : The 3-chlorophenyl group may offer a balance between electron-withdrawing effects and steric hindrance, which could enhance stability in biological systems compared to nitro groups, which are prone to metabolic reduction .
Key Observations :
- Antimicrobial Activity: Nitro-substituted derivatives (e.g., 7c) demonstrate notable antimicrobial properties, possibly due to the nitro group's ability to disrupt microbial electron transport chains .
- Kinase Inhibition : Sulfonylpiperazines like H-7 exhibit potent kinase inhibition, suggesting that the 3-chlorophenyl analog may share similar mechanisms but with altered selectivity due to substituent differences .
Physicochemical Properties
- Stability : The 3-chlorophenyl group is less prone to metabolic degradation compared to nitro groups, which may enhance in vivo half-life .
Biological Activity
1-Benzhydryl-4-(3-chlorophenyl)sulfonylpiperazine (CAS No. 667912-13-2) is a synthetic compound with a complex molecular structure that includes a benzhydryl group and a sulfonylpiperazine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer research and cellular signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is C23H23ClN2O2S. The compound's structure allows it to interact with various biological targets, influencing cellular processes.
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins or enzymes, modulating their activity. This interaction can lead to alterations in cellular signaling pathways, which may affect processes such as:
- Cell Proliferation : The compound may inhibit the growth of cancer cells by interfering with cell cycle regulation.
- Apoptosis : It has been suggested that the compound can induce apoptosis in malignant cells, potentially through the activation of caspase pathways.
- Signal Transduction : The modulation of signaling pathways may influence various biological responses, including inflammation and immune responses.
Anticancer Activity
Preliminary studies have indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The following table summarizes some key findings from recent studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation | |
| HT-29 (Colon Cancer) | 12 | Inhibition of cell cycle progression | |
| A549 (Lung Cancer) | 18 | Modulation of signal transduction pathways |
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other potential biological activities:
- Antimicrobial Activity : Some studies suggest that it may possess antibacterial and antifungal properties, although further research is needed to elucidate these effects.
- Neuroprotective Effects : There are indications that it may have protective effects against neurodegenerative diseases, possibly by modulating oxidative stress pathways.
Case Studies
A notable case study involved the evaluation of the compound's effects on a panel of cancer cell lines, where it demonstrated selective cytotoxicity. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
Another case study examined its role in modulating inflammatory responses in vitro, suggesting that it could be beneficial in treating inflammatory diseases.
Q & A
Q. How can batch-to-batch variability in compound purity be minimized?
- Quality control : Implement in-process LC-MS monitoring to abort reactions if intermediates deviate from expected values .
- Storage conditions : Store at -20°C under nitrogen to prevent degradation .
Key Research Gaps
- Toxicological profiling : Limited data on hepatotoxicity (e.g., ALT/AST levels in rodent models) require further study .
- Target identification : CRISPR-Cas9 screens could identify novel protein interactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
